1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354928
InChI: InChI=1S/C12H15N3O4S2/c1-6-3-20-12(14-6)10-8(16)2-15(11(10)13)7-4-21(18,19)5-9(7)17/h3,7,9,13,16-17H,2,4-5H2,1H3
SMILES:
Molecular Formula: C12H15N3O4S2
Molecular Weight: 329.4 g/mol

1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

CAS No.:

Cat. No.: VC16354928

Molecular Formula: C12H15N3O4S2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol -

Specification

Molecular Formula C12H15N3O4S2
Molecular Weight 329.4 g/mol
IUPAC Name 1-(4-hydroxy-1,1-dioxothiolan-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C12H15N3O4S2/c1-6-3-20-12(14-6)10-8(16)2-15(11(10)13)7-4-21(18,19)5-9(7)17/h3,7,9,13,16-17H,2,4-5H2,1H3
Standard InChI Key KVTYWLORCDIURV-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)C2=C(CN(C2=N)C3CS(=O)(=O)CC3O)O

Introduction

The compound is a complex organic molecule featuring a pyrrolol ring, a thiazolyl group, and a tetrahydrothiophenyl moiety. This structure suggests potential biological activity due to the presence of functional groups that can interact with enzymes or receptors.

Synthesis Methods

Synthesizing such a compound typically involves multiple steps, including:

  • Starting Materials: Common starting materials might include pyrrole derivatives, thiazole precursors, and tetrahydrothiophene derivatives.

  • Reaction Conditions: Conditions such as temperature, solvent choice, and catalysts would be optimized to achieve high yields and purity.

Biological Activity

To assess biological activity, researchers might use:

  • In Vitro Assays: To evaluate interactions with specific enzymes or receptors.

  • In Vivo Studies: To assess efficacy and safety in animal models.

Spectroscopic Analysis

  • NMR Spectroscopy: Used to confirm the structure by analyzing proton and carbon environments.

  • Mass Spectrometry: Provides molecular weight and fragmentation patterns.

Potential Applications

Based on its structure, potential applications could include:

  • Pharmaceuticals: As a lead compound for drug development, especially if it shows activity against specific biological targets.

  • Biotechnology: In applications requiring specific interactions with biological molecules.

Data Tables

Given the lack of specific data on this compound, hypothetical tables might include:

PropertyValue
Molecular WeightCalculated based on formula
SolubilityTested in various solvents
StabilityAssessed under different conditions
Biological ActivityAssay Results
Enzyme InhibitionIC50 values
Cell Viability% viability at different concentrations

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